molecular formula C21H21ClN2O2S B6540915 3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2-oxazole-4-carboxamide CAS No. 1058394-25-4

3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2-oxazole-4-carboxamide

Cat. No.: B6540915
CAS No.: 1058394-25-4
M. Wt: 400.9 g/mol
InChI Key: CIGUPNNWOZLBFP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21ClN2O2S and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.1012268 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2-oxazole-4-carboxamide is a member of the oxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that oxazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of key regulatory proteins involved in cell survival and proliferation, such as Bcl-2 and p21^WAF-1. For instance, a study demonstrated that isoxazole derivatives could decrease Bcl-2 levels while increasing p21^WAF-1 expression, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activity. Similar oxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

  • Research Findings : Compounds exhibiting COX inhibition are valuable in treating conditions like arthritis and other inflammatory disorders. The presence of a thiophene moiety in the structure could enhance its anti-inflammatory potential by improving bioavailability and selectivity .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Oxazole derivatives have been reported to exhibit activity against various bacterial strains, potentially through interference with bacterial protein synthesis or cell wall integrity.

  • Case Study : A screening of a library of oxazole compounds revealed notable antibacterial activity against resistant strains of Staphylococcus aureus .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via Bcl-2 downregulation
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of bacterial protein synthesis

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds similar to 3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-1,2-oxazole-4-carboxamide exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives of oxazole compounds can inhibit the growth of various cancer cell lines, including lung (A549) and breast cancer (MCF7) cells, with IC50 values indicating potent activity against these lines. The mechanisms often involve apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies suggest that similar oxazole derivatives can downregulate pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Variations in the substituents on the oxazole ring and the thiophene moiety can significantly alter biological activity. For example:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring has been associated with enhanced cytotoxicity against specific cancer cell lines compared to non-substituted analogs .

Case Studies

Study ReferenceCompound TestedCell LineIC50 Value (µM)Observations
Alam et al., 2011Oxazole DerivativeA549 (Lung Cancer)4.27Significant growth inhibition
Hosseinzadeh et al., 2013Thiophene-Oxazole HybridMCF7 (Breast Cancer)22.19Induced apoptosis
Chhajed et al., 2014Thiadiazole DerivativePC3 (Prostate Cancer)5.41Better activity than Imatinib

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-14-18(19(24-26-14)15-7-2-3-8-16(15)22)20(25)23-13-21(10-4-5-11-21)17-9-6-12-27-17/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGUPNNWOZLBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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